6beta-Naltrexol-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

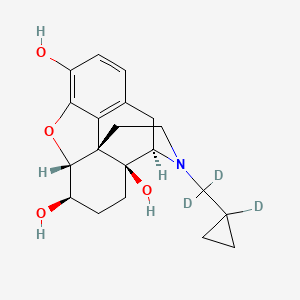

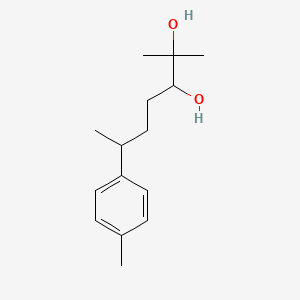

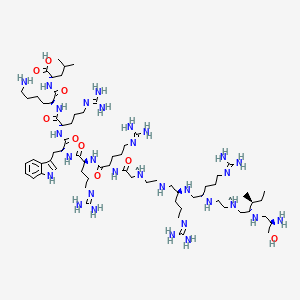

6beta-Naltrexol-d3 is an analytical reference material intended for use as an internal standard for the quantification of 6beta-naltrexol by GC- or LC-MS . It is a major active metabolite of naltrexone and is a neutral µ-opioid receptor antagonist .

Synthesis Analysis

Naltrexone undergoes a rapid and extensive hepatic metabolism by enzymatic reduction from ketone to a major metabolite 6-β-naltrexol . A reliable and simple method has been developed for the simultaneous determination of naltrexone and 6-β-naltrexol in human serum by using high-performance liquid chromatography (HPLC) .Molecular Structure Analysis

The molecular formula of 6beta-Naltrexol-d3 is C20H22D3NO4 . The InChi Key is JLVNEHKORQFVQJ-ZNMQZXPKSA-N .Chemical Reactions Analysis

The recovery of the extraction method was 48% for naltrexone and 75% for 6-β-naltrexol . The limit of quantification was 5.0 ng/ml for naltrexone and 1.0 ng/ml for 6-β-naltrexol .Physical And Chemical Properties Analysis

The formula weight of 6beta-Naltrexol-d3 is 346.4 . It is a neat solid .Wissenschaftliche Forschungsanwendungen

Alcohol Dependency Treatment Research

6beta-Naltrexol-d3 is used in the study of alcohol dependency treatments. It’s a major metabolite of naltrexone, an opioid receptor antagonist proven effective in reducing relapse rates and alcohol craving among alcoholics compared to placebo-treated individuals . The compound’s role in these effects is a subject of ongoing research, particularly its presence in biological fluids in higher amounts than naltrexone .

Opiate Dependency Treatment Studies

Research into opiate dependency treatment also utilizes 6beta-Naltrexol-d3. Its weaker opioid receptor antagonist properties compared to naltrexone make it an interesting focus for understanding the clinical effects of drug treatments for opiate dependency .

Pharmacokinetic Analysis

6beta-Naltrexol-d3 serves as an internal standard for pharmacokinetic studies. It helps in the quantification of 6beta-naltrexol levels in human, rat, and rabbit plasma, which is crucial for understanding the metabolism and action of drugs like naltrexone .

Analytical Method Development

The development of analytical methods for drug monitoring in serum uses 6beta-Naltrexol-d3. High-performance liquid chromatography (HPLC) techniques have been improved by using this compound as a reference, aiding in the simultaneous determination of naltrexone and its metabolites .

Forensic Toxicology

In forensic toxicology, 6beta-Naltrexol-d3 is employed as a reference material for the detection and quantification of naltrexone and its metabolites in biological samples. This application is vital for legal and medical investigations involving substance use .

Clinical Toxicology and Prescription Monitoring

The compound is also used in clinical toxicology and prescription monitoring to ensure the appropriate use of medications like naltrexone. It aids in the detection of drug levels in patients, contributing to safer and more effective treatment regimens .

Safety And Hazards

Eigenschaften

IUPAC Name |

(4R,4aS,7R,7aR,12bS)-3-[dideuterio-(1-deuteriocyclopropyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c22-13-4-3-12-9-15-20(24)6-5-14(23)18-19(20,16(12)17(13)25-18)7-8-21(15)10-11-1-2-11/h3-4,11,14-15,18,22-24H,1-2,5-10H2/t14-,15-,18+,19+,20-/m1/s1/i10D2,11D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVNEHKORQFVQJ-ZNMQZXPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC1)C([2H])([2H])N2CC[C@]34[C@@H]5[C@@H](CC[C@]3([C@H]2CC6=C4C(=C(C=C6)O)O5)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001344900 |

Source

|

| Record name | 6beta-Naltrexol-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6beta-Naltrexol-d3 | |

CAS RN |

1435727-11-9 |

Source

|

| Record name | 6beta-Naltrexol-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001344900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Nitroso[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B593305.png)

![4-Hydroxy-5-(3-methylbut-2-enyl)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one](/img/structure/B593317.png)

![3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium perchlorate](/img/structure/B593326.png)